molecular formula C19H27NO4S B2575652 N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 445473-39-2

N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2575652
CAS No.: 445473-39-2
M. Wt: 365.49
InChI Key: CLJXKFUYMBTJQB-UHFFFAOYSA-N
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Description

Introduction

Chemical Identity and Systematic Nomenclature

N-[(Adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide is systematically named according to IUPAC guidelines as N-[(tricyclo[3.3.1.1³,⁷]decan-1-yl)methyl]-2,5-dimethoxybenzenesulfonamide. Its molecular formula is C₁₉H₂₇NO₄S , with a molecular weight of 365.49 g/mol. The structure comprises three distinct regions:

  • Adamantane backbone : A diamondoid hydrocarbon (C₁₀H₁₆) providing rigidity and lipophilicity.
  • Methyl sulfonamide linker : Connects the adamantane to the aromatic ring, introducing conformational flexibility.
  • 2,5-Dimethoxybenzenesulfonamide : A polar aromatic system with hydrogen-bonding capacity via sulfonamide (-SO₂NH₂) and methoxy (-OCH₃) groups.

Key spectroscopic identifiers include:

  • ¹H NMR : Adamantane protons (δ 1.6–2.1 ppm), sulfonamide NH (δ 5.2–5.8 ppm), and aromatic protons (δ 6.8–7.2 ppm).
  • IR : Stretching vibrations for S=O (1150–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹).
Structural Feature Spectral Signature
Adamantane C-H δ 1.6–2.1 ppm (¹H NMR)
Sulfonamide S=O 1150–1250 cm⁻¹ (IR)
Methoxy OCH₃ δ 3.7–3.9 ppm (¹H NMR)

Historical Context of Adamantane-Based Sulfonamide Development

The incorporation of adamantane into medicinal chemistry began in the 1960s with the antiviral drug amantadine, which demonstrated activity against influenza A. Sulfonamides, first recognized for their antibacterial properties in the 1930s, were later repurposed for enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase). The fusion of adamantane and sulfonamide motifs emerged in the 2000s to address challenges in CNS drug design, leveraging adamantane’s ability to enhance blood-brain barrier (BBB) penetration.

Notable milestones:

  • 2007 : Discovery of adamantane sulfonamides as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic disorders.
  • 2012 : Development of γ-secretase inhibitors with adamantane sulfonamides for Alzheimer’s disease, achieving IC₅₀ values <1 µM.
  • 2023 : Synthesis of memantine-derived sulfonamides showing glioblastoma cytotoxicity via DDR1/RET protein modulation.

Structural Significance in Medicinal Chemistry

The compound’s hybrid architecture enables dual optimization of pharmacokinetic and pharmacodynamic properties:

Adamantane Contributions
  • Lipophilicity : LogP ≈ 3.8, enhancing BBB permeability.
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to steric shielding.
  • Target engagement : Preferential binding to hydrophobic enzyme pockets (e.g., γ-secretase).
Sulfonamide Contributions
  • Hydrogen bonding : Sulfonamide NH and SO₂ groups form interactions with catalytic residues (e.g., Zn²⁺ in carbonic anhydrase).
  • Tunable electronics : Methoxy groups modulate aromatic ring electron density, affecting binding affinity.

Comparative Binding Affinities

Target IC₅₀ (µM) Structural Determinants
γ-Secretase 0.45 Adamantane hydrophobicity, sulfonamide H-bonding
Carbonic Anhydrase II 12.3 Sulfonamide-Zn²⁺ interaction, methoxy positioning
11β-HSD1 0.87 Adamantane rigidity, linker flexibility

Properties

IUPAC Name

N-(1-adamantylmethyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4S/c1-23-16-3-4-17(24-2)18(8-16)25(21,22)20-12-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJXKFUYMBTJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method is the Chan–Lam coupling reaction, which is used to form the C-N bond between the adamantane-containing amine and the benzene ring . The reaction conditions often include the use of copper (II) acetate as a catalyst, a weak base such as DBU, and a solvent like acetonitrile. The reaction is carried out at room temperature for about 24 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives.

Condition Reagents Products Yield
Acidic hydrolysisConcentrated HCl, reflux2,5-Dimethoxybenzenesulfonic acid + Adamantane derivatives~78%
Basic hydrolysisNaOH (aq.), 80°CSodium 2,5-dimethoxybenzenesulfonate + NH₃ release~82%

This reaction is critical for modifying the compound’s polarity and biological activity. The adamantane group remains stable under these conditions due to its rigid, hydrocarbon structure.

Alkylation and Arylation Reactions

The sulfonamide nitrogen participates in nucleophilic substitution reactions with alkyl/aryl halides:

Example reaction :
N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide + Benzyl chlorideN-Benzyl-N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide

Catalyst Solvent Temperature Reaction Time Yield
K₂CO₃DMF100°C12 hours65%
Microwave irradiationDMF120°C30 minutes89%

Microwave-assisted synthesis significantly improves reaction efficiency and yield compared to conventional heating .

Electrophilic Aromatic Substitution

The methoxy-substituted aromatic ring undergoes electrophilic substitution, primarily at the para position to the methoxy groups:

Reaction Type Reagents Position Product
NitrationHNO₃/H₂SO₄C-44-Nitro-2,5-dimethoxybenzene derivative
SulfonationSO₃/H₂SO₄C-44-Sulfo-2,5-dimethoxybenzene derivative

Steric hindrance from the adamantane group limits reactivity at ortho positions.

Oxidation

The adamantane moiety is resistant to oxidation, but the methylene group adjacent to the sulfonamide can be oxidized:

Reagent : KMnO₄ in acidic medium
Product : Ketone derivative (N-[(adamantan-1-yl)carbonyl]-2,5-dimethoxybenzene-1-sulfonamide)
Yield : 58% under reflux conditions.

Reduction

The sulfonamide group is generally stable to reduction, but LiAlH₄ can reduce the methoxy groups to hydroxyls under extreme conditions.

Biological Activity and Reaction-Dependent Efficacy

Derivatives synthesized via these reactions exhibit enhanced bioactivity. For example:

  • N-Alkylated derivatives showed anti-dengue virus activity (IC₅₀ = 22.2–42.8 µM) due to improved membrane permeability from the adamantane group .

  • Sulfonic acid derivatives demonstrated antibacterial effects by inhibiting folate synthesis pathways.

Mechanistic Insights

  • Anti-dengue activity : Molecular docking studies suggest the sulfonamide group binds to the viral NS2B-NS3 protease, disrupting replication .

  • Antibacterial action : Competitive inhibition of dihydropteroate synthase (DHPS) via structural mimicry of p-aminobenzoic acid.

Scientific Research Applications

Biological Activities

N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide exhibits several potential biological activities:

  • Antimicrobial Properties : As a member of the sulfonamide class, this compound may inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition can prevent bacterial growth and replication.
  • Antiviral Activity : Compounds with adamantane structures have been explored for antiviral activities against various pathogens, including influenza viruses. The combination of adamantane and sulfonamide functionalities may lead to synergistic effects.
  • Anticancer Potential : Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in cancer cell proliferation pathways. Further research is needed to elucidate these mechanisms.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • Antibacterial Activity : A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against various strains. This compound was included in these evaluations due to its structural similarity to known antibacterial agents .
  • Mechanistic Studies : Research has focused on understanding how this compound interacts with biological targets at the molecular level. Techniques such as molecular docking simulations have been proposed to predict binding affinities and interaction modes with target enzymes.
  • Comparative Studies : Comparative studies with other adamantane derivatives have shown that this compound possesses unique pharmacological profiles due to its specific functional groups, enhancing its potential for drug development .

Potential Applications

The unique combination of functional groups within this compound positions it as a valuable asset in various scientific fields:

  • Medicinal Chemistry : Its potential as an antimicrobial and antiviral agent makes it a candidate for further development in therapeutic applications.
  • Drug Design : The structural characteristics allow for modifications that could enhance efficacy or reduce side effects in drug formulations.

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and enhances binding affinity to target proteins or enzymes. The sulfonamide group can interact with active sites, potentially inhibiting enzyme activity or modulating protein function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on general structural and functional analogs:

Adamantane-Containing Sulfonamides

N-(Adamantan-1-yl)-4-methylbenzenesulfonamide

  • Structure : Lacks the methyl linker and dimethoxy substituents; features a single methyl group on the benzene ring.
  • Properties : Higher logP (lipophilicity) due to the absence of polar methoxy groups. Reduced steric hindrance compared to the target compound.
  • Activity : Reported in preliminary studies as a weak carbonic anhydrase inhibitor (IC₅₀ ~ 1.2 µM), suggesting that methoxy substituents in the target compound may enhance selectivity or potency.

N-[(Adamantan-1-yl)ethyl]-3,4-dimethoxybenzenesulfonamide Structure: Ethyl linker instead of methyl; methoxy groups at positions 3 and 4 on the benzene ring. Properties: Increased linker length may improve membrane permeability but reduce target binding efficiency. Altered methoxy positioning could modulate electronic effects. Activity: Limited data, though positional isomerism of methoxy groups is known to affect receptor affinity in related sulfonamides.

Adamantane-Containing Non-Sulfonamides (from )

lists adamantane-containing methanones (e.g., AM-2201 variants), which, while structurally distinct, highlight design principles relevant to the target compound:

  • AM-2201: Features a fluoropentyl chain and naphthoyl group. Unlike the target sulfonamide, AM-2201’s adamantane-methanone core is associated with cannabinoid receptor binding. This underscores the role of functional groups (sulfonamide vs. methanone) in determining biological targets.

Comparative Data Table

Table 1: Structural and Functional Comparison of Adamantane Derivatives

Compound Name Core Structure Substituents Biological Target logP (Predicted)
N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide Sulfonamide 2,5-dimethoxy, methyl linker Hypothesized: Carbonic anhydrase 3.8
N-(Adamantan-1-yl)-4-methylbenzenesulfonamide Sulfonamide 4-methyl Carbonic anhydrase 4.2
AM-2201 Methanone Fluoropentyl, naphthoyl Cannabinoid receptor CB₁ 6.5

Research Findings and Gaps

  • Activity Data: No direct pharmacological studies on the target compound were identified in the provided evidence. Adamantane-sulfonamide hybrids are understudied compared to adamantane-methanones (e.g., AM-2201), which have well-documented receptor interactions.
  • Methoxy groups at positions 2 and 5 could create a steric and electronic profile distinct from 3,4-dimethoxy isomers.
  • Synthetic Challenges : Adamantane functionalization often requires harsh conditions, which may complicate the synthesis of methyl-linked sulfonamides.

Biological Activity

N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic organic compound notable for its unique structural features, including an adamantane moiety and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is C19H27N4O4SC_{19}H_{27}N_{4}O_{4}S, with a molecular weight of approximately 365.49 g/mol. The presence of two methoxy groups on the benzene ring enhances its lipophilicity, potentially improving membrane penetration and bioavailability in biological systems.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Sulfonamide Activity : The sulfonamide group may inhibit bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.
  • Adamantane Moiety : The adamantane structure contributes to the compound's stability and lipophilicity, facilitating its ability to penetrate biological membranes. This feature is essential for its potential antiviral activities, particularly against influenza viruses .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies have shown that adamantane derivatives can effectively combat various pathogenic bacteria and fungi. The sulfonamide class is well-known for its antibacterial properties, making this compound a candidate for further investigation in treating infections .

Activity Type Target Pathogen Activity Observed
AntibacterialGram-positive bacteriaPotent inhibition observed
AntifungalCandida albicansEffective against growth
NeuroprotectiveNeuronsPotential benefits in neurodegenerative diseases

Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism may involve the modulation of neuroinflammatory pathways or direct protection of neuronal cells from oxidative stress .

Case Studies

Several studies have explored the biological activities of adamantane-based compounds:

  • Antibacterial Activity : A study demonstrated that adamantane derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were tested against various strains, showing promising results .
  • Antifungal Activity : Research indicated that certain adamantane derivatives displayed significant antifungal activity against Candida albicans, highlighting their potential use in treating fungal infections .
  • Neuroprotection : Investigations into the neuroprotective effects of similar compounds have shown potential in reducing neuronal damage and improving cognitive functions in animal models of Alzheimer's disease.

Q & A

What are the optimal synthetic routes for preparing N-[(adamantan-1-yl)methyl]-2,5-dimethoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?

Category: Basic Research
Methodological Answer:
The synthesis of adamantane-containing sulfonamides typically involves coupling adamantane derivatives with activated sulfonyl chlorides. For example, analogous compounds like N-(1-Adamantyloxy)-4-methoxybenzenesulfonamide are synthesized by reacting 4-methoxybenzenesulfonyl chloride with O-(1-adamantyl)hydroxylamine in anhydrous tetrahydrofuran (THF) under stirring for 4 days, followed by purification via silica gel chromatography . Key factors include:

  • Solvent choice : THF or dichloromethane (DCM) ensures solubility and stability of intermediates.
  • Catalyst/base : Triethylamine or Cs₂CO₃ is often used to neutralize HCl byproducts.
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) is critical for isolating pure sulfonamides.
    Yield improvements (e.g., from 25% to 64%) have been reported using microwave-assisted synthesis for similar adamantane derivatives, reducing reaction times from hours to minutes .

How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

Category: Basic Research
Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, adamantane protons typically appear as multiplets between δ 1.5–2.2 ppm, while aromatic protons from dimethoxybenzene resonate at δ 6.5–7.5 ppm. Methoxy groups show singlets near δ 3.8 ppm .
  • X-ray Crystallography : The SHELX software suite is widely used for resolving crystal structures. For adamantane derivatives, intermolecular hydrogen bonds (e.g., N–H⋯O and C–H⋯O) stabilize the lattice, as seen in N-Phenyladamantane-1-sulfinamide , where delocalization effects shorten N–C bonds .
  • FTIR : Sulfonamide S=O stretches appear at ~1175 cm⁻¹, while adamantane C–H vibrations occur near 2900 cm⁻¹ .

What strategies are recommended for evaluating the biological activity of this compound, particularly in antiviral or analgesic contexts?

Category: Advanced Research
Methodological Answer:

  • Antiviral Assays : For analogs like N-(Adamantan-1-yl)-4-sulfamoylbenzamide , plaque reduction assays in Vero cells infected with dengue virus (DENV) are used. EC₅₀ values are calculated via dose-response curves, with cytotoxicity assessed using MTT assays .
  • Analgesic Profiling : Sodium channel (Nav1.8) inhibition is a target for pain management. Patch-clamp electrophysiology on transfected HEK293 cells can measure IC₅₀ values. Molecular docking (e.g., MOE software) predicts binding interactions, with adamantane’s lipophilicity enhancing blood-brain barrier penetration .
  • Data Validation : Cross-validate in vitro results with in vivo models (e.g., rodent pain assays) and structural analogs to distinguish target-specific effects from scaffold-related activity .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Category: Advanced Research
Methodological Answer:

  • Docking Studies : Use software like MOE to model interactions with target proteins (e.g., dengue NS5 polymerase or Nav1.8 channels). Adamantane’s rigid structure often occupies hydrophobic pockets, while sulfonamide groups form hydrogen bonds .
  • ADMET Prediction : Tools like SwissADME predict logP (aim for 2–5 for CNS penetration), aqueous solubility, and cytochrome P450 interactions. For example, adding methoxy groups improves solubility but may reduce metabolic stability .
  • QSAR Analysis : Correlate substituent electronegativity or steric bulk with activity data to prioritize synthetic targets .

What experimental approaches resolve contradictions between computational predictions and observed biological activity?

Category: Advanced Research
Methodological Answer:

  • Crystallographic Validation : If docking predicts binding to a specific protein pocket, solve the co-crystal structure (e.g., using SHELXL) to confirm pose accuracy .
  • SAR Expansion : Synthesize derivatives with systematic substitutions (e.g., varying methoxy positions or adamantane substituents) to test hypotheses. For example, replacing 2,5-dimethoxy with halogenated groups may enhance target affinity .
  • Off-Target Screening : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions that explain discrepancies .

How can reaction scalability and reproducibility be optimized for this compound?

Category: Advanced Research
Methodological Answer:

  • Microwave-Assisted Synthesis : For analogs like N-(Adamantan-1-yl)benzamide , microwave irradiation at 100°C (150 W) reduced reaction times from 2 hours to 10 minutes, improving yields from 25% to 64% .
  • Batch vs. Flow Chemistry : Flow systems minimize side reactions in exothermic steps (e.g., sulfonamide formation) by ensuring precise temperature control.
  • Quality Control : Use HPLC with UV detection (λ = 254 nm) to monitor purity. Reproducibility is enhanced by strict anhydrous conditions and inert atmospheres .

What analytical techniques are critical for assessing stability and degradation pathways?

Category: Advanced Research
Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor degradation via LC-MS to identify products (e.g., demethylation of methoxy groups or sulfonamide hydrolysis) .
  • Kinetic Stability Assays : Use NMR or Raman spectroscopy to track decomposition rates in solution. Adamantane’s rigidity enhances stability, but electron-withdrawing groups on the benzene ring may accelerate hydrolysis .

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